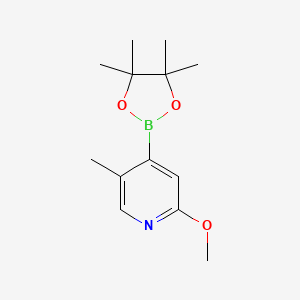![molecular formula C10H9N3O3 B15332699 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid is a heterocyclic compound that features a pyrazole ring fused with a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid typically involves the condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired purity.
化学反応の分析
Types of Reactions
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyridine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. These interactions can alter cellular pathways and lead to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]propionic acid
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]butyric acid
- 2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]valeric acid
Uniqueness
2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic acid is unique due to its specific acetic acid moiety, which can influence its solubility, reactivity, and biological activity compared to its analogs with different alkyl chain lengths.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
2-(5-oxo-1-pyridin-4-yl-4H-pyrazol-3-yl)acetic acid |
InChI |
InChI=1S/C10H9N3O3/c14-9-5-7(6-10(15)16)12-13(9)8-1-3-11-4-2-8/h1-4H,5-6H2,(H,15,16) |
InChIキー |
OLMPXUJAJYWUEM-UHFFFAOYSA-N |
正規SMILES |
C1C(=NN(C1=O)C2=CC=NC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



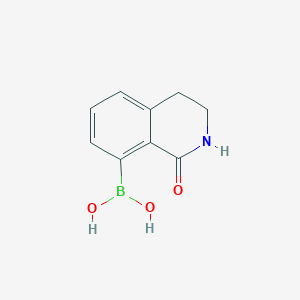
![7-(Bromomethyl)benzo[d]oxazole](/img/structure/B15332622.png)
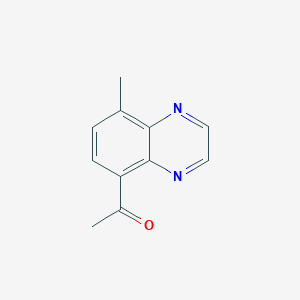
![6-Fluoro-3-methylbenzo[c]isoxazole](/img/structure/B15332629.png)
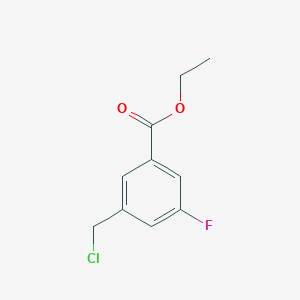
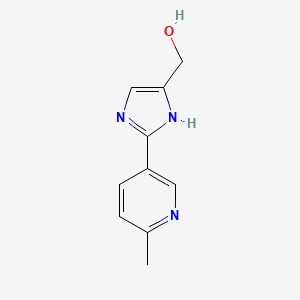

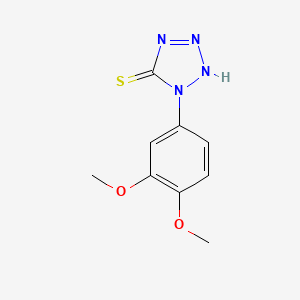
![3-[2-(Difluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B15332663.png)
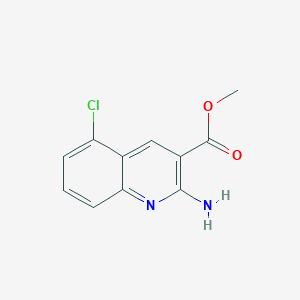
![1,3-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15332704.png)

